molecular formula C30H53Cl3N2O B12696929 (2,4-Dichlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride CAS No. 84697-07-4

(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride

Cat. No.: B12696929
CAS No.: 84697-07-4
M. Wt: 564.1 g/mol
InChI Key: WVCSJELIICFXBX-UHFFFAOYSA-N
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Description

(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride is a chemical compound with the molecular formula C30H53Cl3N2O and a molecular weight of 564.11362 g/mol. This compound is known for its unique structure, which includes a dichlorobenzyl group, a dimethylamino propyl chain, and an octadecanoylamino group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of (2,4-Dichlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride involves several steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with dimethylamine to form the intermediate (2,4-dichlorobenzyl)dimethylamine. This intermediate is then reacted with 3-chloropropylamine to form (2,4-dichlorobenzyl)dimethyl[3-aminopropyl]amine. Finally, this compound is acylated with octadecanoyl chloride to yield the desired product.

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to 100°C, depending on the specific reaction.

Scientific Research Applications

(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium compounds.

    Biology: This compound is studied for its potential antimicrobial properties, making it a candidate for use in disinfectants and antiseptics.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.

    Industry: It is used in the formulation of specialty chemicals and surfactants, which are essential in various industrial processes.

Mechanism of Action

The mechanism of action of (2,4-Dichlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride involves its interaction with cellular membranes. The compound’s quaternary ammonium group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.

Comparison with Similar Compounds

Similar compounds to (2,4-Dichlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride include:

    Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.

    Cetyltrimethylammonium bromide: Commonly used in biochemical research for its surfactant properties.

    Dodecylbenzenesulfonic acid: Used in detergents and cleaning agents.

What sets this compound apart is its unique combination of a dichlorobenzyl group and a long-chain octadecanoylamino group, which enhances its lipid solubility and membrane-disrupting capabilities.

Properties

CAS No.

84697-07-4

Molecular Formula

C30H53Cl3N2O

Molecular Weight

564.1 g/mol

IUPAC Name

(2,4-dichlorophenyl)methyl-dimethyl-[3-(octadecanoylamino)propyl]azanium;chloride

InChI

InChI=1S/C30H52Cl2N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-30(35)33-23-19-24-34(2,3)26-27-21-22-28(31)25-29(27)32;/h21-22,25H,4-20,23-24,26H2,1-3H3;1H

InChI Key

WVCSJELIICFXBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=C(C=C(C=C1)Cl)Cl.[Cl-]

Origin of Product

United States

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